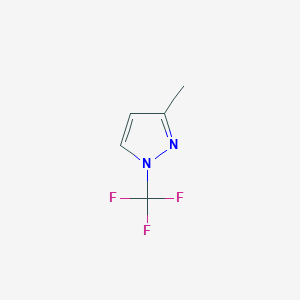
3-methyl-1-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with trifluoromethyl ketones. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
3-methyl-1-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects. Molecular docking studies and biochemical assays are often used to elucidate the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 3-methyl-1-(difluoromethyl)-1H-pyrazole
- 3-methyl-1-(trifluoromethyl)-1H-imidazole
Uniqueness
3-methyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and specific biological activities, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H5F3N2 |
|---|---|
Peso molecular |
150.10 g/mol |
Nombre IUPAC |
3-methyl-1-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H5F3N2/c1-4-2-3-10(9-4)5(6,7)8/h2-3H,1H3 |
Clave InChI |
KYGYLTNBDPDWOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


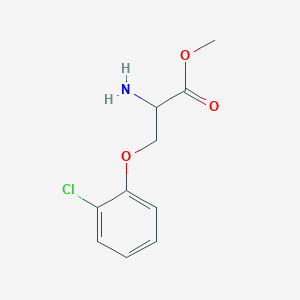

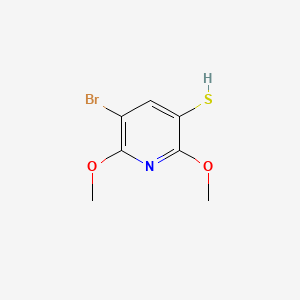

![3-[(Tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13472404.png)
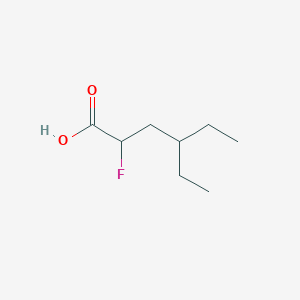
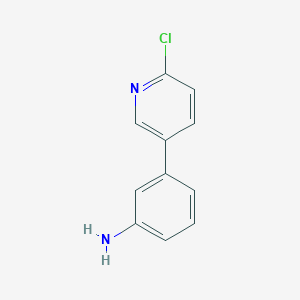
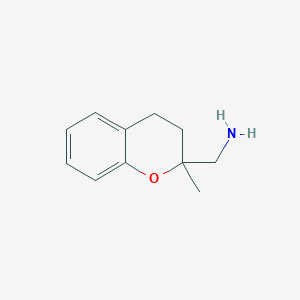
![Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13472435.png)
![3-[4-(Trifluoromethoxy)phenyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B13472444.png)
![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)
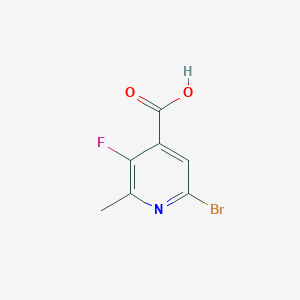
![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)
![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)
